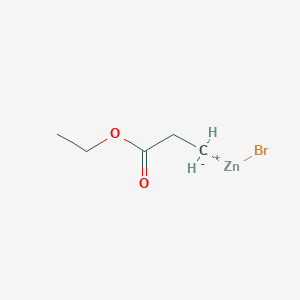
3-Ethoxy-3-oxopropylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-3-oxopropylzinc bromide is an organozinc reagent widely used in organic synthesis. It is known for its ability to insert ethyl propanoate groups into various substrates. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and has the molecular formula C5H9BrO2Zn .
作用機序
Target of Action
3-Ethoxy-3-oxopropylzinc bromide is primarily used as a reagent in organic synthesis . Its main targets are substrates that can undergo reactions with organozinc compounds .
Mode of Action
The compound interacts with its targets by inserting an ethyl propanoate group into the substrate . This interaction results in the formation of new organic compounds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- The synthesis of γ-keto esters from aryl chlorides .
- The synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides .
- Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes .
Pharmacokinetics
It’s important to note that the compound reacts with water , which could influence its behavior in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the new organic compounds it helps to synthesize . These compounds can have a variety of properties and uses, depending on the specific substrates and reaction conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature. Additionally, it reacts with water , indicating that humidity could also affect its stability and efficacy. Safety precautions should be taken when handling this compound due to its potential hazards .
準備方法
3-Ethoxy-3-oxopropylzinc bromide is synthesized by reacting zinc bromide with 3-ethoxy-3-oxopropane in an appropriate solvent. The reaction is usually carried out under low temperature and inert atmosphere conditions to prevent unwanted side reactions . Industrial production methods follow similar protocols but on a larger scale, ensuring the purity and consistency of the final product.
化学反応の分析
3-Ethoxy-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in Negishi cross-couplings with aryl vinyl phosphates to synthesize 1,1-disubstituted alkenes.
Synthesis of γ-Keto Esters: This compound reacts with aryl chlorides to form γ-keto esters.
Synthesis of Sulfones: It can be used in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides.
科学的研究の応用
3-Ethoxy-3-oxopropylzinc bromide has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are less documented, organozinc reagents like this compound are often explored for their potential in drug development and biochemical research.
類似化合物との比較
3-Ethoxy-3-oxopropylzinc bromide can be compared with other organozinc reagents such as:
4-Ethoxy-4-oxobutylzinc bromide: Similar in structure but with a longer carbon chain.
6-Ethoxy-6-oxohexylzinc bromide: Another variant with an even longer carbon chain.
(1,3-Dioxolan-2-ylmethyl)zinc bromide: Contains a dioxolane ring instead of an ethoxy group.
These compounds share similar reactivity but differ in the specific functional groups they introduce, making each unique for different synthetic applications.
特性
CAS番号 |
193065-68-8 |
|---|---|
分子式 |
C5H9BrO2Zn |
分子量 |
246.4 g/mol |
IUPAC名 |
bromozinc(1+);ethyl propanoate |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
APPDFGHVJHZDKS-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C[CH2-].[Zn+]Br |
正規SMILES |
CCOC(=O)C[CH2-].[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















